

Technical Guide: Physical Properties and Synthetic Application of 4-Phenylbutanoyl Chloride

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Compound of Interest

Compound Name: *4-Phenylbutanoyl chloride*

Cat. No.: B097830

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of **4-phenylbutanoyl chloride**, namely its boiling point and density. It details standardized experimental protocols for the determination of these properties and presents a significant synthetic application of the compound through an intramolecular Friedel-Crafts acylation.

Core Physical Properties

4-Phenylbutanoyl chloride is a valuable reagent in organic synthesis, primarily utilized for the introduction of the 4-phenylbutanoyl moiety. An accurate understanding of its physical properties is essential for its proper handling, storage, and application in synthetic chemistry.

Data Summary

The physical properties of **4-phenylbutanoyl chloride** are summarized in the table below. It is important to note the variations in reported boiling points, which are often attributable to differences in measurement conditions, particularly pressure.

Physical Property	Value	Conditions
Boiling Point	262.6 °C	at 760 mmHg
122 °C	at 12 mmHg	
273 °C	Not specified	
326.3 ± 17.0 °C	Predicted	
Density	1.115 g/cm ³	Not specified
1.109 g/cm ³	Predicted	
Specific Gravity	1.11	20/20 °C

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the boiling point and density of liquid compounds such as **4-phenylbutanoyl chloride**.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, especially when only small sample volumes are available, the micro-boiling point method is recommended.

Micro-Boiling Point Determination (Thiele Tube Method):

- Sample Preparation: A small amount of **4-phenylbutanoyl chloride** (a few milliliters) is placed into a small test tube.
- Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
- Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The thermometer bulb should be level with the sample.

- Heating: The side arm of the Thiele tube is gently heated with a small flame. This design promotes convection currents, ensuring uniform heating of the oil bath.
- Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating should be controlled to maintain a slow, steady stream of bubbles.
- Boiling Point Identification: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[1]

Determination of Density

Density, a fundamental physical property, is defined as the mass of a substance per unit volume.

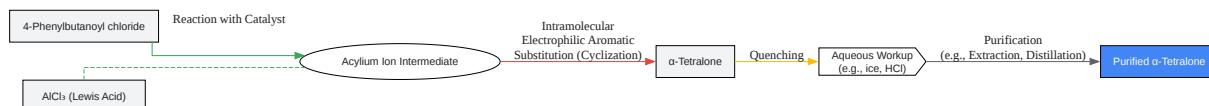
Procedure using a Graduated Cylinder and Balance:

- Mass of Empty Cylinder: An empty, dry 10 mL or 25 mL graduated cylinder is weighed on an analytical balance, and its mass is recorded.[2][3]
- Volume Measurement: A specific volume of **4-phenylbutanoyl chloride** (e.g., 5.00 mL) is carefully transferred into the graduated cylinder. The volume should be read from the bottom of the meniscus.[2][3]
- Mass of Filled Cylinder: The graduated cylinder containing the liquid is reweighed, and the mass is recorded.[2][3]
- Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the filled cylinder. The density is then calculated using the formula:
$$\text{Density} = \text{Mass} / \text{Volume}$$
[2]
- Temperature: The ambient temperature should be recorded, as density is temperature-dependent.
- Replication: For enhanced accuracy, the measurement should be repeated multiple times, and the average density calculated.[3]

Synthetic Workflow: Intramolecular Friedel-Crafts Acylation

4-Phenylbutanoyl chloride is a key precursor in the synthesis of α -tetralone via an intramolecular Friedel-Crafts acylation.^[4] This reaction is a classic example of forming a new ring system and is a valuable transformation in the synthesis of pharmaceuticals and other fine chemicals.

The workflow for this synthesis is depicted in the diagram below.



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Caption: Workflow for the synthesis of α -tetralone.

Experimental Protocol Outline: Synthesis of α -Tetralone

A detailed procedure for the intramolecular Friedel-Crafts acylation of **4-phenylbutanoyl chloride** to yield α -tetralone is outlined below, based on established methods.^[5]

- Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a gas trap, **4-phenylbutanoyl chloride** is dissolved in a suitable inert solvent, such as carbon disulfide. The flask is cooled in an ice bath.
- Catalyst Addition: Aluminum chloride (AlCl_3) is added portion-wise to the cooled solution.^[5] The addition of the Lewis acid catalyst facilitates the formation of the acylium ion intermediate.
- Reaction Progression: After the addition of the catalyst, the reaction mixture is allowed to warm to room temperature and may be gently heated to ensure the completion of the

reaction. The progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

- Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and adding concentrated hydrochloric acid.^[5] This step decomposes the aluminum chloride complex.
- Extraction and Purification: The product, α -tetralone, is extracted from the aqueous layer using an organic solvent (e.g., toluene). The organic extracts are combined, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation, to yield pure α -tetralone.^[6]

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